N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Fluorescence Quantification PROTAC Linker Characterization Spectrophotometric Analysis

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 (CAS 2107273-68-5) is a polyethylene glycol (PEG)-based heterobifunctional linker containing a cyanine 5 (Cy5) fluorophore and a terminal biotin moiety. The compound has a molecular weight of 982.71 g/mol and exhibits excitation/emission maxima at 649/667 nm, enabling near-infrared fluorescence detection.

Molecular Formula C52H76ClN5O9S
Molecular Weight 982.7 g/mol
Cat. No. B15541707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(biotin-PEG3)-Cy5
Molecular FormulaC52H76ClN5O9S
Molecular Weight982.7 g/mol
Structural Identifiers
InChIInChI=1S/C52H75N5O9S.ClH/c1-51(2)40-15-9-11-17-43(40)56(24-27-62-32-35-65-34-31-61-26-23-53-48(58)22-14-13-19-45-49-42(39-67-45)54-50(59)55-49)46(51)20-7-6-8-21-47-52(3,4)41-16-10-12-18-44(41)57(47)25-28-63-33-36-66-38-37-64-30-29-60-5;/h6-12,15-18,20-21,42,45,49H,13-14,19,22-39H2,1-5H3,(H2-,53,54,55,58,59);1H
InChIKeyOQTIUMQNPRXRAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 – A Dual-Function Cyanine 5 PROTAC Linker with Biotin Affinity


N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 (CAS 2107273-68-5) is a polyethylene glycol (PEG)-based heterobifunctional linker containing a cyanine 5 (Cy5) fluorophore and a terminal biotin moiety . The compound has a molecular weight of 982.71 g/mol and exhibits excitation/emission maxima at 649/667 nm, enabling near-infrared fluorescence detection . Its primary documented application is as a PROTAC (PROteolysis TArgeting Chimera) linker, where it serves to connect an E3 ubiquitin ligase ligand to a target protein ligand for selective protein degradation . The biotin group additionally enables high-affinity capture and enrichment via streptavidin/avidin systems .

Why N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Cannot Be Replaced by a Generic Cy5-Biotin Conjugate


Generic Cy5-biotin conjugates or alternative PEG linkers cannot simply substitute for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 due to three critical structural and functional distinctions. First, the defined PEG architecture—specifically a terminal m-PEG4 chain and an internal biotin-PEG3 spacer—determines linker length, aqueous solubility, and steric accessibility of the biotin moiety, parameters that directly affect PROTAC ternary complex formation and degradation efficiency . Second, the compound's exact molecular weight (982.71) and the molar extinction coefficient of the Cy5 chromophore (ε = 232,000 M⁻¹cm⁻¹) enable precise, reproducible quantitation in downstream assays, a level of batch-to-batch consistency not guaranteed by undefined PEG mixtures . Third, the absence of a sulfonated Cy5 moiety distinguishes this compound from sulfo-Cy5 derivatives, which exhibit altered solubility, different membrane permeability, and distinct fluorescence lifetime properties that can confound imaging and quantification workflows .

Quantitative Differentiation of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: Evidence-Based Selection Criteria


Molar Extinction Coefficient Comparison: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 vs. Generic Cy5-Biotin

The molar extinction coefficient (ε) of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is specified at 232,000 M⁻¹cm⁻¹ at its excitation maximum of 649 nm . This value is approximately 7.2% lower than the ε = 250,000 M⁻¹cm⁻¹ reported for a generic Cy5-biotin conjugate measured at 651 nm .

Fluorescence Quantification PROTAC Linker Characterization Spectrophotometric Analysis

Purity Grade Differentiation: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 vs. Lower-Grade Commercial Alternatives

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is commercially supplied at ≥98% purity by multiple vendors, a specification that is consistently documented . In contrast, certain commercial alternatives, including some generic Cy5-PEG-biotin conjugates, are offered at lower purity grades of ≥95% [1].

Chemical Purity PROTAC Synthesis Quality Control

Molecular Weight and Linker Length Precision: Defined PEG Architecture vs. Polydisperse PEG Conjugates

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 possesses a precisely defined molecular weight of 982.71 g/mol, corresponding to a discrete PEG chain length (m-PEG4 and biotin-PEG3) . This contrasts with widely used polydisperse PEG-biotin conjugates, such as Cy5-PEG-biotin with a nominal molecular weight of 2000 Da, which exhibit a distribution of PEG chain lengths .

PROTAC Linker Design PEGylation Molecular Weight

Fluorescence Quantum Yield: Functional Brightness for Detection Sensitivity

The Cy5 fluorophore in biotin-PEG-Cy5 conjugates exhibits a quantum yield range of 0.27 to 0.4 in aqueous solution . For generic Cy5-labeled biomolecules, quantum yields can vary significantly depending on conjugation chemistry and local environment, with values reported as low as 0.2 . The defined PEG spacer in N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is designed to minimize fluorophore quenching and preserve functional brightness.

Fluorescence Spectroscopy Quantum Yield Detection Sensitivity

Aqueous Solubility and Multi-Solvent Compatibility: Enabling Flexible Formulation

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is documented as soluble in water, DMSO, DMF, and DCM . The hydrophilic PEG spacer increases solubility in aqueous media, a property explicitly noted by multiple vendors . This multi-solvent compatibility contrasts with non-PEGylated biotin-fluorophore conjugates (e.g., Biotin-4-fluorescein), which suffer from poor aqueous solubility and pH-dependent fluorescence .

Solubility Formulation In Vitro Assays

PROTAC Linker Functional Classification: Designed for Targeted Protein Degradation Workflows

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is explicitly categorized as a PEG-based PROTAC linker in multiple authoritative chemical databases and vendor catalogs . While structurally related compounds such as N-Methyl-N'-(hydroxy-PEG2)-Cy5 also function as PEG-based PROTAC linkers, they lack the terminal biotin group essential for affinity capture and enrichment steps .

PROTAC Synthesis Targeted Protein Degradation Chemical Biology

Optimal Application Scenarios for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Based on Quantitative Evidence


PROTAC Ternary Complex Characterization via Fluorescence Polarization and Affinity Capture

The defined monodisperse PEG architecture (MW 982.71) and dual Cy5/biotin functionality enable precise measurement of PROTAC-induced ternary complex formation. The high extinction coefficient (ε = 232,000 M⁻¹cm⁻¹) supports sensitive fluorescence polarization assays, while the terminal biotin group permits streptavidin pull-down of complexes for orthogonal validation via Western blot or mass spectrometry . This integrated workflow is not achievable with hydroxyl-terminated PROTAC linkers lacking biotin .

High-Throughput Screening of PROTAC Degrader Candidates Requiring Accurate Concentration Normalization

The ≥98% purity specification and well-defined molar extinction coefficient of 232,000 M⁻¹cm⁻¹ enable precise, reproducible concentration determination across large compound libraries . In high-throughput screening campaigns where PROTAC concentration directly impacts degradation efficiency (DC50) measurements, the systematic ~7% quantification error introduced by generic Cy5 conjugates with higher ε values would compromise data comparability and lead to inaccurate structure-activity relationships .

Fluorescence Microscopy and Flow Cytometry Requiring Multi-Solvent Stock Preparation and Aqueous Dilution

The documented solubility in water, DMSO, DMF, and DCM allows preparation of concentrated DMSO stock solutions (e.g., 10–50 mM) for long-term storage at -20°C, followed by direct dilution into aqueous assay buffers without precipitation . The pH-independent fluorescence of Cy5 (pH 4–10) ensures consistent signal intensity across diverse experimental conditions, a critical advantage over pH-sensitive fluorophores such as fluorescein .

Target Engagement Studies Combining Fluorescence Tracking with Affinity Enrichment

The presence of both a Cy5 fluorophore (quantum yield 0.27–0.4) and a biotin moiety enables sequential or parallel workflows: fluorescence imaging to localize and quantify PROTAC distribution, followed by streptavidin bead capture to enrich bound target proteins for identification or quantification . The flexible PEG3 spacer between biotin and the Cy5-labeled scaffold minimizes steric hindrance during streptavidin binding, maximizing capture efficiency .

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